molecular formula C11H17N3O2 B13338355 tert-Butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate

tert-Butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate

Cat. No.: B13338355
M. Wt: 223.27 g/mol
InChI Key: CPIXKVAGZNGBFC-MRVPVSSYSA-N
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Description

tert-Butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate is a chiral carbamate derivative featuring a cyclopenta[c]pyrazole core. The (R)-configuration at the 4-position and the tert-butyloxycarbonyl (Boc) protecting group are critical to its stereochemical and functional properties. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor for bioactive molecules requiring controlled stereochemistry .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl N-[(4R)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl]carbamate

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-8-4-5-9-7(8)6-12-14-9/h6,8H,4-5H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1

InChI Key

CPIXKVAGZNGBFC-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C=NN2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=NN2

Origin of Product

United States

Preparation Methods

Synthesis via Cyclocondensation of Pyrazole Precursors

Approach:

  • Starting from suitably substituted pyrazolyl intermediates, cyclization is achieved through condensation with aldehydes or ketones, forming the cyclopentane-fused pyrazole core.
  • For example, the synthesis described in the patent EP3119775NWB1 involves constructing the tetrahydrocyclopenta[c]pyrazol ring via a cyclocondensation of a 1,4-dicarbonyl compound with a hydrazine derivative, followed by selective functionalization (Figure 10 in the patent).

Reaction Conditions:

  • Acidic or basic catalysts facilitate cyclization.
  • Solvents such as ethanol or toluene are employed.
  • Elevated temperatures (around 80-120°C) promote ring closure.

Key Intermediates:

  • Pyrazolyl derivatives bearing functional groups conducive to cyclization.
  • Subsequent oxidation or reduction steps to refine the heterocyclic core.

Carbamate Formation via Nucleophilic Substitution

Approach:

  • The carbamate group is introduced by reacting the heterocyclic amine with tert-butyl chloroformate (Boc anhydride) under basic conditions.
  • For example, in the synthesis of related carbamates, sodium hydroxide or triethylamine is used as base, with solvents like methanol, water, or toluene.
  • The reaction typically occurs at room temperature, with reaction times ranging from 1 to 24 hours, depending on the substrate.

Reaction Conditions:

- Solvent: Methanol, water, or toluene
- Base: Sodium hydroxide or triethylamine
- Temperature: 25°C (room temperature)
- Duration: 3 hours (as per patent data)

Outcome:

  • Formation of the tert-butyl carbamate protecting group on the heterocyclic nitrogen, yielding the target compound.

Asymmetric Synthesis for Stereochemical Control

Approach:

  • To obtain the (R)-enantiomer specifically, chiral auxiliaries or asymmetric catalysts are employed.
  • Enantioselective hydrogenation of precursor compounds or chiral resolution techniques are used.
  • For example, hydrogenation with palladium catalysts under H₂ atmosphere, as described in patent 1240390-36-6 , yields stereochemically pure carbamate derivatives.

Reaction Conditions:

- Catalyst: Pd(OH)₂ on carbon or platinum oxide
- Solvent: Ethanol
- Temperature: 10-35°C
- Hydrogen pressure: 1 atm
- Duration: 6 hours

Note:

  • Stereochemical purity is confirmed via chiral HPLC analysis.

Multi-step Sequential Synthesis Pathway

Overall Route:

Reaction Example:

  • Starting from a pyrazolyl-methyl precursor, the compound undergoes carbamoylation in the presence of di-tert-butyl dicarbonate and a base at controlled pH (around 7), as described in the synthesis of related carbamates.

Summary of Reaction Conditions and Yields

Step Reagents Solvent Temperature Time Yield Notes
Cyclization Hydrazine derivatives + aldehydes/ketones Ethanol/Toluene 80-120°C 12-24h Variable Ring closure to form heterocycle
Carbamate formation tert-Butyl chloroformate + heterocyclic amine Methanol/water/toluene Room temp 3-6h 68-95% Nucleophilic substitution
Asymmetric hydrogenation Pd(OH)₂/C + substrate Ethanol 10-35°C 6h High enantiomeric purity Stereoselective reduction

Notes on Synthesis Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: Pd/C in ethanol or NaBH4 in methanol.

    Substitution: TFA in DCM or HCl in dioxane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions often result in the removal of the Boc group, yielding the free amine .

Scientific Research Applications

tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The compound’s cyclopenta[c]pyrazole core distinguishes it from analogs with alternative ring systems. Key comparisons include:

1-(3,5-Dichlorophenyl)-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (2-1b)
  • Core : Cyclopenta[c]pyrazole (identical to the target compound).
  • Substituents : 1-(3,5-Dichlorophenyl) and 3-methyl groups instead of the Boc-protected amine.
  • NMR Data : Aromatic protons at δ 7.57 (d, J = 1.8 Hz) and δ 7.45 (t, J = 1.8 Hz) highlight the electron-withdrawing effects of chlorine, while the methyl group resonates at δ 2.16 (s) .
  • Key Difference : Absence of the Boc group reduces steric bulk and alters solubility compared to the target compound.
tert-Butyl (R)-(2-amino-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate ((R)-2)
  • Core : Tetrahydrobenzo[1,2-d]thiazole (sulfur-containing heterocycle vs. pyrazole).
  • Substituents : Boc-protected amine at the 6-position, analogous to the target compound’s 4-position.
  • Physical Properties : Melting point 153–154°C; [α]D = +39.7 (c 0.24, MeOH).
  • NMR Data : tert-Butyl singlet at δ 1.38 (s), NH proton at δ 6.94 (d, J = 7.9 Hz) .

Stereochemical and Physical Properties

  • Optical Activity : The (R)-configuration in the target compound is analogous to (R)-2 ([α]D = +39.7), whereas the (S)-enantiomer (e.g., (S)-3) exhibits [α]D = -36.8, underscoring the enantiomeric divergence in properties .
  • Thermal Stability : Melting points vary significantly; (R)-2 melts at 153–154°C, while (S)-3 (with a dibromopyrrole group) melts at 176–178°C, reflecting increased rigidity from bulky substituents .

Structural and Functional Implications

  • Protection Strategies : The Boc group in both the target compound and (R)-2 enhances amine stability during synthesis, but its placement on different ring systems modulates steric accessibility .

Comparative Data Table

Compound Name Core Structure Substituents Melting Point (°C) [α]D (c, solvent) Key NMR Shifts (δ, ppm)
tert-Butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate Cyclopenta[c]pyrazole tert-Butyl carbamate (R) Not reported Not reported tert-Butyl C(CH₃)₃: ~1.3–1.4 (inferred)
1-(3,5-Dichlorophenyl)-3-methyl-... (2-1b) Cyclopenta[c]pyrazole 3-Methyl, 1-(3,5-Cl₂Ph) Not reported - 7.57 (d), 7.45 (t), 2.16 (s, CH₃)
(R)-2 Benzo[1,2-d]thiazole Boc-protected amine (R) 153–154 +39.7 (MeOH) 1.38 (s, C(CH₃)₃), 6.94 (d, NH)
(S)-3 Benzo[1,2-d]thiazole Dibromo-pyrrole carboxamido 176–178 -36.8 (MeOH) 1.41 (s, C(CH₃)₃), complex shifts

Research Implications

  • Medicinal Chemistry : The cyclopenta[c]pyrazole core may offer unique pharmacokinetic profiles compared to benzo-thiazoles, warranting further bioactivity studies.
  • Stereochemical Control : The contrasting optical activities of (R)- and (S)-enantiomers emphasize the need for precise synthetic protocols to avoid racemization .

Biological Activity

Tert-butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate is a specialized carbamate compound notable for its unique structural features and potential biological activities. With a molecular formula of C11_{11}H17_{17}N3_3O2_2 and a molecular weight of approximately 223.27 g/mol, this compound has garnered attention in medicinal chemistry and drug development due to its interactions with various biological targets.

Research indicates that this compound may function as an enzyme inhibitor and modulator of receptor activity. Its unique cyclopentane-pyrazole framework allows for selective interactions with specific enzymes or receptors involved in various biochemical pathways. The presence of the tert-butyl group enhances its stability and solubility, potentially increasing its bioavailability in biological systems.

Potential Therapeutic Applications

Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties. Investigations have shown its capability to modulate enzyme activities and receptor functions critical for therapeutic applications. For instance, it has been noted for its potential role in inhibiting processes related to cancer cell proliferation and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Studies :
    • The compound was tested for its inhibition effects on specific enzymes associated with cancer progression. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting potential use as an anticancer agent.
  • Binding Affinity Assays :
    • Binding assays demonstrated that this compound interacts selectively with certain receptors. This selectivity is crucial for developing targeted therapies with reduced side effects.
  • In Vivo Studies :
    • In vivo models indicated that the compound could mitigate inflammation markers in animal subjects exposed to inflammatory stimuli. These findings support its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1,4,5,6-Tetrahydrocyclopenta[c]pyrazoleLacks the amine groupDifferent reactivity patterns
1-(ethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amineEthyl group instead of tert-butylVarying steric effects
1-(isopropyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amineIsopropyl substituentAltered biological activity

The presence of the tert-butyl group distinguishes this compound by influencing its solubility and steric hindrance compared to its analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate, and how is stereochemical integrity maintained?

  • Methodological Answer : The compound is typically synthesized via Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like Na₂CO₃. For example, (R)-enantiomers can be derived from chiral precursors (e.g., (R)-1-amino-4-methoxycyclohexanamine) to ensure stereochemical fidelity. Reaction conditions (e.g., solvent, temperature) are critical: DMF at 80°C overnight is often employed for coupling steps . Optical rotation ([α]D) and chiral HPLC are used to confirm enantiopurity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (e.g., DMSO-d₆) resolve key signals such as tert-butyl protons (~1.38 ppm) and carbamate NH (~6.94 ppm) .
  • IR : Peaks at ~1684 cm⁻¹ (C=O stretch) and ~3361 cm⁻¹ (N-H stretch) confirm carbamate formation .
  • Mass Spectrometry : HRMS (ESI-TOF) provides exact mass verification (e.g., [M+H]⁺ calculated vs. observed) .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, particularly for resolving stereochemical ambiguities .

Q. How should this compound be stored to ensure stability, and what are its degradation risks?

  • Methodological Answer : Store at room temperature in inert atmospheres (argon/nitrogen) to prevent hydrolysis. Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents. Stability tests via TLC or HPLC under accelerated conditions (e.g., 40°C/75% RH) can monitor degradation .

Advanced Research Questions

Q. How can enantiomeric impurities be detected and resolved during synthesis?

  • Methodological Answer : Chiral resolution methods include:

  • Diastereomeric Salt Formation : Use chiral acids (e.g., tartaric acid) to separate enantiomers via crystallization .
  • Chiral Chromatography : Employ chiral columns (e.g., Chiralpak IA) with hexane/IPA mobile phases. Monitor optical rotation ([α]D) to quantify enantiomeric excess .
  • Kinetic Resolution : Enzymatic or catalytic asymmetric synthesis selectively favors the (R)-enantiomer .

Q. What side reactions occur during Boc protection or deprotection, and how are they mitigated?

  • Methodological Answer : Common side reactions:

  • Boc Cleavage : Acidic conditions (e.g., TFA) may prematurely remove the Boc group. Mitigate by using milder acids (e.g., HCl/dioxane) .
  • Racemization : High temperatures during coupling can cause chiral center inversion. Optimize reaction time/temperature (e.g., <80°C) and use polar aprotic solvents like DMF .
  • Byproduct Formation : Unreacted Boc₂O can form urea derivatives. Quench excess reagent with aqueous washes (e.g., citric acid/NaHCO₃) .

Q. What computational strategies predict the compound’s reactivity in biological or catalytic systems?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock to model interactions with biological targets (e.g., enzymes in oncology) .
  • DFT Calculations : Analyze transition states for reactions (e.g., nucleophilic substitution at the carbamate group) to predict regioselectivity .
  • MD Simulations : Assess solvation effects and stability of the tetrahydrocyclopenta[c]pyrazole scaffold under physiological conditions .

Q. How does the compound’s stereochemistry influence its biological activity (e.g., anticancer properties)?

  • Methodological Answer :

  • Enantiomer-Specific Assays : Compare (R)- and (S)-forms in cell viability assays (e.g., MTT on cancer cell lines). The (R)-enantiomer may show higher affinity due to spatial compatibility with target proteins .
  • SAR Studies : Modify the cyclopenta[c]pyrazole core (e.g., substituents at position 3 or 6) to correlate structure with activity .

Q. What strategies enable incorporation of this carbamate into larger molecular scaffolds (e.g., peptidomimetics or boron-containing complexes)?

  • Methodological Answer :

  • Suzuki Coupling : Attach boronate esters (e.g., tetramethyl-1,3,2-dioxaborolane) to the pyrazole ring for cross-coupling reactions .
  • Peptide Conjugation : Use EDC/HOBt-mediated amide bond formation to link the carbamate to peptide backbones .
  • Macrocyclization : Employ Cu-mediated C–H functionalization to create tricyclic systems (e.g., pyrimido[1,2-c][1,3]benzoxazines) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

  • Methodological Answer :

  • Reproduce Conditions : Verify solvent purity, catalyst batch, and inert atmosphere consistency. For example, Na₂CO₃ vs. K₂CO₃ may alter yields in Boc protection .
  • Cross-Validate Spectra : Compare NMR chemical shifts with computational predictions (e.g., ACD/Labs) or databases like PubChem .
  • Explore Alternative Mechanisms : For unexpected byproducts (e.g., oxidation at the pyrazole nitrogen), propose competing pathways via LC-MS or isotopic labeling .

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